2-(3-methylphenoxy)-N-(3-{[(3-methylphenoxy)acetyl]amino}propyl)acetamide
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Overview
Description
N,N’-1,3-propanediylbis[2-(3-methylphenoxy)acetamide]: is a synthetic organic compound with the molecular formula C21H26N2O4 and a molecular weight of 370.44 g/mol . This compound is characterized by its unique structure, which includes two acetamide groups connected by a 1,3-propanediyl bridge and substituted with 3-methylphenoxy groups.
Preparation Methods
The synthesis of N,N’-1,3-propanediylbis[2-(3-methylphenoxy)acetamide] typically involves the reaction of 3-methylphenoxyacetic acid with 1,3-diaminopropane under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate .
Chemical Reactions Analysis
N,N’-1,3-propanediylbis[2-(3-methylphenoxy)acetamide] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of primary amines.
Scientific Research Applications
N,N’-1,3-propanediylbis[2-(3-methylphenoxy)acetamide] has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N’-1,3-propanediylbis[2-(3-methylphenoxy)acetamide] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N,N’-1,3-propanediylbis[2-(3-methylphenoxy)acetamide] can be compared with similar compounds such as:
N,N’-1,3-propanediylbis[2-(2-methylphenoxy)acetamide]: This compound has a similar structure but with 2-methylphenoxy groups instead of 3-methylphenoxy groups.
N,N’-1,3-propanediylbis[2-(4-methylphenoxy)acetamide]: This compound features 4-methylphenoxy groups, offering different chemical and biological properties.
N,N’-1,3-propanediylbis[2-(phenoxy)acetamide]: Lacks the methyl substitution, providing a basis for comparison in terms of reactivity and biological activity.
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-N-[3-[[2-(3-methylphenoxy)acetyl]amino]propyl]acetamide |
InChI |
InChI=1S/C21H26N2O4/c1-16-6-3-8-18(12-16)26-14-20(24)22-10-5-11-23-21(25)15-27-19-9-4-7-17(2)13-19/h3-4,6-9,12-13H,5,10-11,14-15H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
LCYBAGLCYZCKAA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCCNC(=O)COC2=CC=CC(=C2)C |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCCNC(=O)COC2=CC=CC(=C2)C |
Origin of Product |
United States |
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